Product packaging for 2-Aza-6-thiabenzo[def]chrysene-1,3-dione(Cat. No.:CAS No. 23852-30-4)

2-Aza-6-thiabenzo[def]chrysene-1,3-dione

Cat. No.: B3031299
CAS No.: 23852-30-4
M. Wt: 303.3 g/mol
InChI Key: OCOXAILSDCIMAH-UHFFFAOYSA-N
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Description

2-Aza-6-thiabenzo[def]chrysene-1,3-dione is a polycyclic aromatic compound with the molecular formula C18H9NO2S and is cataloged under PubChem CID 21827968 . This specialized heterocyclic scaffold, which incorporates nitrogen and sulfur atoms into a chrysene-based core, is of significant interest in materials science and organic electronics. Researchers are exploring its potential as a building block for novel conjugated polymers and organic semiconductors, similar to other chrysene-dione derivatives which have been used to develop materials for field-effect transistors (OFETs) and organic solar cells (OSCs) . The unique electronic properties of this fused ring system may also make it a candidate for studying charge transport and as a component in the synthesis of vat dyes . As a research chemical, it serves as a valuable precursor for further chemical functionalization and investigation into structure-property relationships. This product is intended for research purposes in a controlled laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H9NO2S B3031299 2-Aza-6-thiabenzo[def]chrysene-1,3-dione CAS No. 23852-30-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-thia-14-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,9,11,16(20),17-octaene-13,15-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9NO2S/c20-17-11-6-5-10-9-3-1-2-4-13(9)22-14-8-7-12(18(21)19-17)15(11)16(10)14/h1-8H,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCOXAILSDCIMAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C(=O)NC5=O)S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10618554
Record name 1H-Benzo[3,4][2]benzothiopyrano[7,8,1-def]isoquinoline-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23852-30-4
Record name 1H-Benzo[3,4][2]benzothiopyrano[7,8,1-def]isoquinoline-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 Aza 6 Thiabenzo Def Chrysene 1,3 Dione

Development of Novel Synthetic Routes to the 2-Aza-6-thiabenzo[def]chrysene-1,3-dione Core

The construction of the pentacyclic system of this compound requires sophisticated strategies that can efficiently build the fused ring system. Methodologies range from classical condensation and cyclization reactions to modern transition-metal-catalyzed approaches.

Cycloaddition Strategies and Annulation Reactions

While direct Diels-Alder reactions to form the this compound core are not extensively documented, this approach remains a powerful tool for the synthesis of complex polycyclic aromatic compounds. mdpi.comepa.govresearchgate.net A plausible, albeit hypothetical, cycloaddition strategy could involve the [4+2] cycloaddition between a diene embedded within a thioxanthene (B1196266) precursor and a dienophile, such as maleimide (B117702) or its derivatives. The subsequent aromatization of the cycloadduct would lead to the formation of the fused aromatic system. For instance, a domino [4+2] cycloaddition of a cyclopentadienone-functionalized thioxanthene with a dienophile could be envisioned, where the reaction is driven forward by the irreversible loss of carbon monoxide to form the aromatic core. rsc.orgrsc.org

Annulation reactions represent a more documented approach. A key synthetic route involves the condensation of 4-nitro-1,8-naphthalic anhydride (B1165640) with ortho-aminothiophenol. This reaction forms a thioether intermediate, which can then be further elaborated. Subsequent condensation with an amine, followed by diazotization and a copper-catalyzed intramolecular cyclization (a Pschorr-type reaction), effectively builds the thioxanthene ring system onto the naphthalimide core. This annulation cascade is a powerful method for accessing N-substituted derivatives of the target compound.

Metal-Catalyzed Coupling and C-H Activation Approaches

Modern synthetic methods involving metal catalysis offer efficient and atom-economical routes to complex aromatic systems. researchgate.net Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, could be employed to construct the core skeleton from pre-functionalized precursors. For example, an intramolecular coupling of a suitably substituted N-aryl-4-bromonaphthalimide bearing a thiol group on the aryl substituent could be a viable strategy.

Transition-metal-catalyzed C-H activation is an increasingly powerful strategy for the synthesis of polycyclic molecules, as it avoids the need for pre-functionalization of the starting materials. researchgate.netanr.fr A potential approach for the synthesis of this compound could involve an intramolecular palladium-catalyzed C-H/C-S coupling. This would involve a naphthalimide substrate bearing a pendant aryl thioether, where the palladium catalyst activates a C-H bond on the naphthalimide core and couples it with the sulfur atom to forge the final heterocyclic ring. The regioselectivity of such a reaction would be a critical aspect to control. mdpi.com

Regioselective Synthesis and Reaction Pathway Optimization

The regioselectivity in the synthesis of this compound is paramount, as multiple isomers could potentially form. In the established annulation route starting from 4-substituted-1,8-naphthalic anhydrides, the regiochemistry is locked in by the starting material. For instance, the condensation of 4-nitro-1,8-naphthalic anhydride with o-aminothiophenol ensures the correct orientation of the subsequent cyclization to form the desired linear fused system.

Optimization of the reaction pathway is crucial for achieving high yields and purity. In the diazotization-cyclization step, the choice of the copper catalyst and reaction conditions (temperature, solvent) significantly impacts the efficiency of the ring closure and minimizes the formation of side products. The table below summarizes a documented synthetic pathway for an N-substituted analogue.

StepReactantsReagents and ConditionsProduct
14-Nitro-1,8-naphthalic anhydride, o-AminothiophenolCondensationThioether intermediate
2Thioether intermediate, OctadecylamineCondensationN-octadecyl naphthalimide intermediate
3N-octadecyl naphthalimide intermediate1. Diazotization (NaNO₂, H₂SO₄) 2. Cyclization (CuSO₄)2-Octadecyl-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione

Derivatization Strategies for this compound Analogues

The functionalization of the this compound core is essential for tuning its physicochemical properties and for its potential applications in materials science and medicinal chemistry. ontosight.ai Derivatization can be targeted at the imide nitrogen or the peripheral aromatic positions.

Peripheral Functionalization and Substituent Introduction

The aromatic backbone of the molecule offers several positions for the introduction of substituents. Electrophilic aromatic substitution reactions, such as halogenation, can be employed to introduce reactive handles for further modification. For example, bromination of the core structure would likely occur at the positions most activated by the existing heteroatoms. These halogenated derivatives can then serve as substrates for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings. rsc.org This allows for the introduction of a wide range of aryl, alkynyl, and amino groups onto the polycyclic framework.

Direct C-H functionalization is also a powerful tool for the late-stage modification of the scaffold. researchgate.net By choosing appropriate directing groups and catalytic systems, it may be possible to selectively introduce functional groups at specific C-H bonds on the aromatic rings, offering a more atom- and step-economical approach to derivatization compared to traditional methods.

Modulating Reactivity for Targeted Structural Diversity

The reactivity of the this compound system can be modulated to achieve targeted structural diversity. The imide nitrogen is a key site for functionalization. It can be readily alkylated or arylated by reaction with alkyl halides or aryl boronic acids under basic or copper-catalyzed conditions, respectively. This allows for the introduction of solubilizing groups or moieties that can influence the molecule's electronic properties or self-assembly behavior. rsc.org

The table below outlines potential derivatization reactions for the this compound core, based on established chemistry of naphthalimides and polycyclic aromatic compounds. rsc.orgnih.gov

Reaction TypeReagents and ConditionsFunctional Group Introduced
N-AlkylationAlkyl halide, K₂CO₃, DMFN-Alkyl
BrominationNBS, H₂SO₄Bromo (-Br)
Suzuki Coupling (from Bromo)Arylboronic acid, Pd(PPh₃)₄, BaseAryl
Sonogashira Coupling (from Bromo)Terminal alkyne, PdCl₂(PPh₃)₂, CuI, BaseAlkynyl
Buchwald-Hartwig Amination (from Bromo)Amine, Pd catalyst, Ligand, BaseAmino

Reaction Kinetics and Mechanistic Studies of this compound Synthesis and Transformations

A thorough review of scientific literature reveals a significant gap in the understanding of the reaction kinetics and mechanistic pathways for both the synthesis and subsequent transformations of this compound. At present, there are no published studies that provide empirical data, such as reaction rate constants, activation energies, or detailed mechanistic elucidations for this specific heterocyclic system.

The synthesis of related polycyclic aromatic imides often involves multi-step sequences, where the kinetics of each step can be influenced by a variety of factors including temperature, catalyst loading, and solvent polarity. For instance, the formation of the imide ring, a likely key step in the synthesis of this compound, typically proceeds through a nucleophilic acyl substitution mechanism. The rate of this process would be dependent on the nucleophilicity of the amine and the electrophilicity of the anhydride precursor.

Similarly, any proposed chemical transformations of this compound would be governed by the inherent reactivity of its fused aromatic core and the dione (B5365651) functionality. Mechanistic studies would be crucial to understand, for example, the regioselectivity of electrophilic aromatic substitution on the electron-rich thiophene (B33073) or chrysene (B1668918) moieties, or the mechanism of nucleophilic attack at the carbonyl carbons of the imide ring.

Without experimental data, any discussion of reaction kinetics and mechanisms for this compound remains speculative. Future research in this area would be invaluable for unlocking the full potential of this and related heterocyclic compounds in various scientific and technological applications.

Based on a comprehensive search of available scientific literature, detailed experimental data for the specific spectroscopic characterization and structural elucidation of "this compound" is not publicly available. This suggests that the compound may be a novel or not yet synthesized molecule, or that its characterization data has not been published in accessible literature.

Therefore, it is not possible to provide the requested article with specific data tables and detailed research findings for the following sections:

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Aza 6 Thiabenzo Def Chrysene 1,3 Dione Systems

X-ray Crystallography for Precise Solid-State Molecular Architecture and Intermolecular Spatial Relationships

To generate the requested content, published research containing the synthesis and detailed analytical characterization of 2-Aza-6-thiabenzo[def]chrysene-1,3-dione would be required. Without such source material, any attempt to provide data would be speculative and would not adhere to the principles of scientific accuracy.

Computational and Theoretical Investigations of 2 Aza 6 Thiabenzo Def Chrysene 1,3 Dione

Density Functional Theory (DFT) Studies on Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, used to determine the ground-state electronic structure of molecules. For 2-Aza-6-thiabenzo[def]chrysene-1,3-dione, a DFT analysis would focus on the distribution of electron density and the energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital most likely to accept an electron, indicating its electron-accepting potential. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally suggests that the molecule can be more easily excited, implying higher chemical reactivity and lower kinetic stability.

Table 1: Hypothetical DFT-Calculated Frontier Molecular Orbital Energies This table illustrates the type of data that would be generated from a DFT study. The values are for demonstrative purposes only.

Parameter Energy (eV) Description
EHOMO -6.20 Energy of the Highest Occupied Molecular Orbital
ELUMO -3.50 Energy of the Lowest Unoccupied Molecular Orbital

| Energy Gap (ΔE) | 2.70 | Indicates the energy required for electronic excitation |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Transitions

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method extends DFT to calculate the properties of molecules in their electronically excited states. It is a primary tool for predicting absorption spectra (like UV-Vis) by calculating the energies of vertical electronic transitions and their corresponding oscillator strengths (a measure of the transition's probability).

For a molecule with an extensive π-conjugated system like this compound, TD-DFT can identify the nature of its electronic transitions. These are often π → π* transitions, where an electron is promoted from a bonding π-orbital to an antibonding π-orbital, or n → π transitions involving non-bonding electrons from the heteroatoms. researchgate.net The intense colors often associated with sulfur-nitrogen rings are a direct result of such electronic transitions. researchgate.net

A TD-DFT analysis would predict the maximum absorption wavelengths (λmax) and help assign these absorptions to specific electronic transitions within the molecule's structure. This information is crucial for applications in materials science, such as organic electronics or dyes, where the optical properties are paramount. rsc.orgrsc.orgresearchgate.net

Table 2: Hypothetical TD-DFT Predicted Electronic Transitions This table shows representative data from a TD-DFT calculation, predicting the key electronic transitions. The values are for illustrative purposes.

Transition Calculated Wavelength (nm) Oscillator Strength (f) Primary Orbital Contribution
S0 → S1 460 0.85 HOMO → LUMO (π → π*)
S0 → S2 395 0.12 HOMO-1 → LUMO (π → π*)

| S0 → S3 | 350 | 0.05 | HOMO → LUMO+1 (n → π*) |

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

While DFT and TD-DFT provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes, flexibility, and intermolecular interactions.

For this compound, which has a large, relatively rigid polycyclic core, MD simulations would be particularly useful for studying its interactions with its environment, such as a solvent or a biological macromolecule. researchgate.netnih.gov Simulations could reveal how the molecule aggregates in solution, a key behavior for polycyclic aromatic compounds, or how it binds within the active site of an enzyme. nih.govresearchgate.net By observing the molecule's trajectory over time, one can understand its conformational landscape—the collection of shapes it can adopt—and the energetic barriers between different conformations. This is crucial for understanding how the molecule's shape influences its function and reactivity.

Computational Prediction of Reactivity and Mechanistic Insights in this compound Systems

Computational chemistry is a powerful tool for predicting where and how a molecule will react. By analyzing the electronic structure calculated via DFT, specific sites of reactivity can be identified. A key tool for this is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution across the molecule. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, an MEP map would likely show negative potential around the oxygen atoms of the dione (B5365651) group and potentially near the sulfur atom, while positive potential might be located around the imide proton (N-H).

Furthermore, computational methods can be used to model entire reaction pathways. By calculating the energies of reactants, transition states, and products, chemists can determine the activation energy of a potential reaction and gain detailed mechanistic insights. For a sulfur-nitrogen heterocycle, this could involve predicting its behavior in redox reactions or its susceptibility to ring-opening upon nucleophilic attack, a common reactivity pattern for such compounds. researchgate.netnih.gov

Electrochemical Behavior and Redox Chemistry of 2 Aza 6 Thiabenzo Def Chrysene 1,3 Dione

Voltammetric Studies (Cyclic and Square Wave Voltammetry) for Redox Potential Determination

There are no published studies detailing the use of cyclic voltammetry (CV) or square wave voltammetry (SWV) to determine the redox potentials of 2-Aza-6-thiabenzo[def]chrysene-1,3-dione. Such studies would be essential to quantify the potentials at which the compound undergoes oxidation and reduction, providing fundamental insights into its electronic structure, including the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Investigation of Electron Transfer Processes and Stability of Radical Species (Cations/Anions)

In the absence of voltammetric data, the kinetics of electron transfer processes and the stability of the resulting radical cations and anions of this compound remain uncharacterized. The reversibility of redox peaks in a cyclic voltammogram would typically provide information on the stability of these charged species. Further investigation using techniques such as electron paramagnetic resonance (EPR) spectroscopy in conjunction with electrochemistry would be necessary to probe the nature and lifetime of any generated radical intermediates.

Influence of Heteroatoms, Imide Functionality, and Substituents on Electrochemical Characteristics

While the influence of heteroatoms and functional groups on the electrochemical properties of polycyclic aromatic compounds is a well-established area of study, specific findings for this compound are not available.

The presence of the electron-withdrawing imide functionality is generally expected to facilitate reduction processes, making the compound a potential n-type semiconductor. The nitrogen and sulfur heteroatoms, with their lone pairs of electrons, can also significantly influence the electron density distribution within the aromatic system, thereby affecting both oxidation and reduction potentials. The precise nature and magnitude of these effects for the target molecule have not been documented. Furthermore, no studies on the impact of various substituents on the this compound core have been reported, which would be crucial for tuning its electrochemical properties for specific applications.

Electrocatalytic Applications and Related Redox Transformations

Given the lack of fundamental electrochemical data, the exploration of this compound in electrocatalytic applications has not been undertaken. The potential for this molecule to mediate or catalyze redox transformations is contingent on its own redox behavior, which is currently unknown.

Supramolecular Chemistry and Self Assembly of 2 Aza 6 Thiabenzo Def Chrysene 1,3 Dione Derivatives

Design Principles for Directed Self-Assembly and Ordered Architectures

The directed self-assembly of 2-Aza-6-thiabenzo[def]chrysene-1,3-dione derivatives into predictable and functional superstructures is governed by a delicate balance of non-covalent interactions. The primary design principles revolve around the modulation of these forces through synthetic modification of the core structure.

Key design strategies include:

Peripheral Functionalization: The introduction of functional groups at the periphery of the aromatic core can steer the self-assembly process. For instance, the attachment of long alkyl or alkoxy chains can enhance solubility and promote the formation of columnar or lamellar structures through van der Waals interactions.

Hydrogen Bonding Moieties: The incorporation of groups capable of forming hydrogen bonds, such as amides or carboxylic acids, can introduce directionality and strength to the intermolecular interactions, leading to the formation of robust one-dimensional or two-dimensional networks.

Control of π-π Stacking: The electronic nature of the aromatic core can be modified to control π-π stacking, a dominant force in the self-assembly of polycyclic aromatic compounds. researchgate.net Introducing electron-withdrawing or electron-donating substituents can alter the quadrupole moment of the aromatic system, influencing the preferred stacking geometry (e.g., co-facial vs. slip-stacked). rsc.org

Solvent Influence: The choice of solvent plays a critical role in the self-assembly process, as solvent-solute interactions can compete with or promote intermolecular interactions between the this compound derivatives. chemistryviews.org

Design StrategyTargeted Supramolecular ArchitecturePrimary Driving Force(s)
Introduction of long alkyl chainsColumnar or lamellar structuresπ-π stacking, van der Waals forces
Appending hydrogen-bonding groups1D or 2D networks, fibersHydrogen bonding, π-π stacking
Core functionalization with electron-withdrawing/donating groupsControlled π-stacking geometriesElectrostatic interactions, π-π stacking

Exploration of Non-Covalent Interactions in Molecular Packing and Crystal Engineering

The key non-covalent interactions at play include:

π-π Stacking: As with many polycyclic aromatic hydrocarbons, π-π stacking is a primary determinant of the crystal packing. researchgate.netrsc.org The large, planar surface of the this compound core facilitates strong orbital overlap between adjacent molecules. The interplanar distances and degree of lateral offset in the stacked arrangement are influenced by a combination of van der Waals forces and electrostatic interactions. researchgate.netrsc.org

Hydrogen Bonding: When suitable functional groups are present, hydrogen bonds (e.g., N-H···O, C-H···O) provide directional control over the molecular assembly, leading to the formation of well-defined tapes, sheets, or three-dimensional networks.

Halogen Bonding: The introduction of halogen atoms (e.g., F, Cl, Br, I) onto the aromatic backbone can lead to the formation of halogen bonds, which are directional interactions between the electrophilic region of a halogen and a nucleophilic site on an adjacent molecule. This has been a successful strategy in the crystal engineering of other aromatic diimides. nih.gov

Sulfur-Containing Interactions: The sulfur atom in the thioxanthene (B1196266) moiety can participate in various non-covalent interactions, including S···π and C-H···S interactions, which can further influence the molecular packing.

Interaction TypeTypical Energy (kcal/mol)Role in Crystal Packing
π-π Stacking2-10Formation of columnar or layered structures
Hydrogen Bonding3-10Directional control, formation of networks
Halogen Bonding1-5Directional control, stabilization of packing
C-H···π Interactions1-3Fine-tuning of molecular arrangement

Formation of Organized Supramolecular Assemblies (e.g., Nanofibers, Thin Films, Columnar Structures)

The propensity of this compound derivatives for self-assembly can be harnessed to create a variety of organized supramolecular structures with nanoscale dimensions.

Nanofibers: Through a combination of directional hydrogen bonding and π-π stacking interactions, derivatives of this compound can be designed to self-assemble into one-dimensional nanofibers. The formation of such structures is often observed in organogels, where the nanofibers form a three-dimensional network that immobilizes the solvent. The principles for forming nanofibers from aromatic polyimides have been established, suggesting the feasibility for this class of compounds as well. researchgate.net

Thin Films: Ordered thin films of these materials can be prepared by various techniques, including spin-coating, drop-casting, and vacuum deposition. The molecular orientation within these films is crucial for their properties and can be controlled by the substrate, deposition conditions, and the chemical structure of the derivative. The formation of thin films is a common strategy for fabricating organic electronic devices.

Columnar Structures: In the solid state or in certain liquid crystalline phases, this compound derivatives can form columnar structures, where the planar molecules stack on top of one another. These columns are often arranged in a hexagonal lattice. The introduction of flexible side chains can promote the formation of such liquid crystalline phases.

Supramolecular AssemblyKey Structural FeaturesPotential Applications
NanofibersHigh aspect ratio, 1D structureOrganic electronics, sensing, catalysis
Thin FilmsControlled molecular orientationField-effect transistors, photovoltaics
Columnar StructuresLong-range order, anisotropic propertiesCharge transport, optical materials

Host-Guest Chemistry and Molecular Recognition Phenomena in this compound Frameworks

The electron-deficient cavity of the this compound core, along with the potential for functionalization, makes it an attractive platform for the development of host-guest systems and molecular sensors.

Molecular Recognition of Electron-Rich Guests: The electron-poor nature of the aromatic system, enhanced by the dicarboximide group, suggests that frameworks built from these molecules could act as hosts for electron-rich guest molecules, such as other polycyclic aromatic hydrocarbons, through π-π stacking interactions. researchgate.netresearchgate.net This type of molecular recognition is fundamental to many biological and chemical processes. nih.govub.ac.id

Anion-π Interactions: The electron-deficient π-surface of the this compound core could also facilitate interactions with anions, a phenomenon known as anion-π interaction. This could be exploited for the design of anion sensors or transporters.

Intercalation into Macrocyclic Hosts: Derivatives of this compound could potentially act as guests that intercalate into the cavities of larger macrocyclic hosts, such as cyclophanes or calixarenes, leading to the formation of stable host-guest complexes. libretexts.org

Sensing Applications: By attaching appropriate signaling units to the this compound core, molecular sensors can be designed. The binding of a specific guest molecule could induce a change in the photophysical properties of the host, such as a shift in the fluorescence emission or a change in color, allowing for visual or spectroscopic detection.

Host-Guest SystemGuest Molecule TypePrimary InteractionPotential Application
This compound frameworkElectron-rich PAHsπ-π stackingSeparation, sensing
Functionalized this compoundAnionsAnion-π interactionAnion sensing
This compound derivativeMacrocyclic hostsIntercalationMolecular switches

Advanced Applications in Functional Materials

Organic Electronics and Optoelectronic Materials

There is currently a lack of specific research on the application of 2-Aza-6-thiabenzo[def]chrysene-1,3-dione in organic electronics and optoelectronics.

Charge Transport Characteristics and Carrier Mobility Studies

No published studies were identified that specifically investigate the charge transport characteristics or measure the carrier mobility of this compound. Such studies are crucial for evaluating a material's potential in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Photophysical Properties and Luminescence Efficiency Enhancement

Detailed experimental data on the photophysical properties, such as absorption and emission spectra, quantum yields, and excited state lifetimes, of this compound are not available. Consequently, there are no reports on strategies to enhance its luminescence efficiency for applications in organic light-emitting diodes (OLEDs) or other emissive technologies.

Sensing Applications and Chemo/Biosensor Development

The potential of this compound as a core component in the development of chemosensors or biosensors has not been explored in the available scientific literature. Research in this area would typically involve studying the compound's interaction with specific analytes and the resulting changes in its optical or electronic properties.

Catalyst Design and Organocatalysis Utilizing the Heterocyclic Core

While the nitrogen and sulfur-containing heterocyclic core of this compound presents a theoretical basis for its use in catalysis, no studies have been published that demonstrate its application in catalyst design or organocatalysis.

Energy Conversion and Storage Device Integration

There is no available research detailing the integration or performance of this compound in energy conversion devices, such as solar cells, or in energy storage systems, like batteries or supercapacitors.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Discoveries Pertaining to 2-Aza-6-thiabenzo[def]chrysene-1,3-dione

A thorough search of academic databases and chemical literature yields no specific scholarly articles detailing significant contributions or discoveries directly concerning this compound. While the compound is indexed in chemical databases such as PubChem, providing basic molecular information, dedicated research into its synthesis, characterization, and application appears to be unpublished or not widely disseminated.

The academic landscape for related aza-thia polycyclic aromatic hydrocarbons, however, is rich with investigations into their potential as organic semiconductors, dyes, and components in supramolecular chemistry. The introduction of nitrogen (aza) and sulfur (thia) atoms into the chrysene (B1668918) framework is known to modulate the electronic properties, such as the HOMO/LUMO energy levels, which in turn influences their optical and charge-transport characteristics. The imide functionality further suggests potential for n-type semiconducting behavior, a sought-after property in organic electronics. The lack of specific data for this compound represents a significant knowledge gap and an opportunity for future research to explore its unique properties.

Emerging Synthetic Methodologies and Scalability Challenges for Complex Heteroacenes

The synthesis of complex, multi-ring heteroaromatic systems like this compound presents considerable challenges. While specific synthetic routes to this exact compound are not documented, general strategies for analogous structures provide insight into potential methodologies.

Emerging Synthetic Methodologies:

Recent advances in organic synthesis offer promising avenues for the construction of such intricate molecular scaffolds. Methodologies that could be adapted for the synthesis of aza-thia-chrysene imides include:

Annulative π-Extension (APEX) Reactions: These methods allow for the direct fusion of aromatic rings onto an existing core, providing a powerful tool for building up complex polycyclic systems. thieme-connect.com Aza-APEX and Thia-APEX reactions, in particular, could be envisioned as key steps in constructing the this compound backbone. thieme-connect.com

Transition-Metal-Catalyzed Cross-Coupling Reactions: Palladium- and copper-catalyzed reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, are workhorse methods for constructing C-C and C-heteroatom bonds, which are essential for assembling the precursor fragments of complex heteroacenes.

Photocyclization and Oxidative Cyclization Reactions: For precursors containing stilbene-like moieties, photochemical or chemical oxidation-induced cyclization can be a key step in forming the final fused ring system.

Scalability Challenges:

The transition from laboratory-scale synthesis to larger-scale production of complex heteroacenes is often hampered by several factors:

Purification Difficulties: The inherent low solubility of large, planar aromatic systems often complicates purification by standard techniques like column chromatography and recrystallization.

Precursor Availability: The starting materials for these complex syntheses can be expensive and not readily available in large quantities.

Reaction Conditions: Many of the advanced synthetic methods require sensitive catalysts, inert atmospheres, and stringent control of reaction parameters, which can be challenging to implement on a large scale.

Overcoming these challenges will be crucial for the eventual application of this compound and related materials in commercial technologies.

Integration of Advanced Characterization Techniques with Multi-Scale Computational Modeling

In the absence of experimental data for this compound, the integration of advanced characterization techniques with computational modeling becomes an indispensable predictive tool.

Advanced Characterization Techniques:

Should this compound be synthesized, a suite of advanced techniques would be necessary to fully elucidate its properties:

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) for structural confirmation, UV-Vis and fluorescence spectroscopy to probe the optical properties and HOMO-LUMO gap.

Electrochemical Analysis: Cyclic voltammetry to determine the redox potentials and estimate the frontier molecular orbital energy levels.

Structural Analysis: Single-crystal X-ray diffraction to determine the precise molecular geometry and intermolecular packing in the solid state, which is crucial for understanding charge transport properties.

Thin-Film Characterization: For potential electronic applications, techniques like Atomic Force Microscopy (AFM) and X-ray Diffraction (XRD) would be used to study the morphology and molecular ordering in thin films.

Multi-Scale Computational Modeling:

Computational chemistry offers a powerful approach to predict the properties of yet-to-be-synthesized molecules like this compound.

Density Functional Theory (DFT): DFT calculations can be employed to predict the ground-state geometry, electronic structure (HOMO/LUMO energies), and absorption spectra. nih.gov

Time-Dependent DFT (TD-DFT): This method can be used to simulate excited-state properties and predict fluorescence spectra.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of these molecules and their self-assembly properties in solution or in the solid state.

Quantitative Structure-Property Relationship (QSPR): By developing QSPR models based on known polycyclic aromatic hydrocarbons, it is possible to estimate the physicochemical properties of new compounds. researchgate.net

The synergy between these computational predictions and future experimental validation will be key to unlocking the potential of this and related aza-thia-chrysene imide systems.

Expanding the Scope of Functional Material Applications for Aza-Thia-Chrysene Imide Systems

While specific applications for this compound remain speculative, the broader class of aza-thia-chrysene imide systems holds significant promise for a range of functional material applications. The strategic incorporation of nitrogen and sulfur atoms, along with the imide group, is expected to bestow a unique combination of electronic and photophysical properties.

Potential Applications:

Organic Electronics: The extended π-conjugated system and the presence of electron-withdrawing imide groups suggest that these compounds could function as n-type or ambipolar semiconductors in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs).

Organic Photovoltaics (OPVs): As electron-accepting (n-type) materials, they could be used in the active layer of OPV devices, paired with a suitable electron-donating polymer or small molecule.

Sensors: The electron-rich sulfur and electron-deficient nitrogen centers could act as binding sites for specific analytes, leading to changes in their optical or electronic properties upon binding, forming the basis for chemical sensors.

Photocatalysis: The ability to absorb light and engage in redox processes could enable their use as organic photocatalysts for various chemical transformations.

The future development of this class of materials will depend on the successful synthesis of a variety of derivatives and a thorough investigation of their structure-property relationships. The exploration of this compound could serve as a crucial starting point for this endeavor.

Q & A

Basic: What are the standard synthetic routes for 2-Aza-6-thiabenzo[def]chrysene-1,3-dione, and how are intermediates characterized?

The synthesis typically involves multi-step heterocyclic assembly. A reported method includes substituting the 5'-NH2 group of naphthyl analogs with sulfur-containing moieties under catalytic conditions. For example, 2-(2-dimethylamino)-6-thia-2-aza-benzo[def]chrysene-1,3-dione derivatives were synthesized via nucleophilic substitution using FeCl3·6H2O as a catalyst . Intermediates are characterized via <sup>1</sup>H/<sup>13</sup>C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm regiochemistry and purity.

Basic: Which spectroscopic techniques are critical for resolving structural ambiguities in polycyclic aromatic systems like this compound?

Key techniques include:

  • <sup>1</sup>H NMR : Identifies proton environments, especially aromatic coupling patterns.
  • Heteronuclear Single Quantum Coherence (HSQC) : Correlates <sup>1</sup>H and <sup>13</sup>C signals to assign quaternary carbons.
  • X-ray Diffraction : Resolves bond angles and crystallographic packing, critical for confirming fused-ring systems .
  • UV-Vis and Fluorescence Spectroscopy : Assesses π-conjugation and electronic transitions.

Advanced: How can researchers optimize reaction conditions to mitigate low yields in sulfur incorporation during synthesis?

Low yields often arise from competing side reactions (e.g., oxidation of thiol intermediates). Strategies include:

  • Catalyst Screening : Lewis acids like FeCl3 enhance regioselectivity in thiourea condensations .
  • Solvent Control : Polar aprotic solvents (DMF, DMSO) stabilize reactive intermediates.
  • Temperature Gradients : Stepwise heating (e.g., 80°C for cyclization, then room temperature for quenching) minimizes degradation .

Advanced: What experimental designs are suitable for evaluating this compound’s bioactivity as a Topoisomerase II inhibitor?

  • In Vitro Enzyme Assays : Measure IC50 values using plasmid relaxation assays with purified Topo II .
  • Cellular Cytotoxicity Tests : Compare IC50 in cancer vs. normal cell lines (e.g., MTT assays).
  • Metabolic Stability Studies : Use liver microsomes to assess N-acetylation pathways, which may explain toxicity discrepancies .

Advanced: How should conflicting data on metabolic toxicity be addressed in preclinical studies?

Contradictions often arise from interspecies variability in metabolic enzymes (e.g., N-acetyltransferase 2). Mitigation involves:

  • Species-Specific Models : Use humanized mouse models or primary hepatocytes.
  • Metabolite Profiling : LC-MS/MS to quantify N-acetylated derivatives and correlate with toxicity .
  • Structure-Activity Relationship (SAR) Studies : Modify the 6-thia moiety to reduce metabolic susceptibility .

Advanced: What methodologies support SAR studies for enhancing Topo II inhibition while reducing off-target effects?

  • Scaffold Diversification : Synthesize analogs with varied substituents (e.g., halogens, methyl groups) at positions 2 and 6.
  • Molecular Docking : Predict binding affinities to Topo II’s ATPase domain using software like AutoDock Vina.
  • Selectivity Profiling : Screen against related enzymes (e.g., Topo I, kinases) to identify specificity .

Advanced: How can computational chemistry aid in elucidating reaction mechanisms for its synthesis?

  • Density Functional Theory (DFT) : Models transition states in cyclization steps (e.g., thiourea ring closure).
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics.
  • Hammett Plots : Correlate substituent electronic effects with reaction rates .

Advanced: What strategies resolve discrepancies in NMR spectral data for fused-ring systems?

  • Isotopic Labeling : <sup>15</sup>N or <sup>13</sup>C labeling clarifies ambiguous signals.
  • 2D NMR Techniques : NOESY identifies spatial proximities in crowded aromatic regions.
  • Comparative Analysis : Benchmark against structurally characterized analogs (e.g., dibenzo[g,p]chrysene derivatives) .

Advanced: How can interdisciplinary approaches integrate synthetic chemistry and pharmacology in studying this compound?

  • Collaborative Workflows : Combine automated synthesis (e.g., flow chemistry) with high-throughput screening.
  • Pharmacokinetic Modeling : Predict bioavailability using logP and pKa values from computational tools.
  • Toxicogenomics : RNA-seq to identify pathways affected by metabolite toxicity .

Advanced: What experimental frameworks validate the compound’s mechanism of action beyond enzyme inhibition?

  • DNA Damage Assays : Comet assays or γ-H2AX staining to confirm double-strand breaks.
  • Cell Cycle Analysis : Flow cytometry to assess G2/M arrest.
  • In Vivo Efficacy Models : Xenograft studies with dose-response profiling .

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2-Aza-6-thiabenzo[def]chrysene-1,3-dione
Reactant of Route 2
2-Aza-6-thiabenzo[def]chrysene-1,3-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.